molecular formula C20H17N3O2 B11094237 2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methylquinazolin-4(3H)-one

2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methylquinazolin-4(3H)-one

Cat. No.: B11094237
M. Wt: 331.4 g/mol
InChI Key: XXQVNQSZSZBWAO-PTNGSMBKSA-N
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Description

2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinazolinone core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methylquinazolin-4(3H)-one with an appropriate indole derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methylquinazolin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Z)-(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide
  • Sunitinib malate

Uniqueness

Compared to similar compounds, 2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methylquinazolin-4(3H)-one may exhibit unique biological activities due to its specific structural features. These differences can influence its binding affinity to molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

2-[(Z)-(1,5-dimethyl-2-oxoindol-3-ylidene)methyl]-3-methylquinazolin-4-one

InChI

InChI=1S/C20H17N3O2/c1-12-8-9-17-14(10-12)15(20(25)22(17)2)11-18-21-16-7-5-4-6-13(16)19(24)23(18)3/h4-11H,1-3H3/b15-11-

InChI Key

XXQVNQSZSZBWAO-PTNGSMBKSA-N

Isomeric SMILES

CC1=CC\2=C(C=C1)N(C(=O)/C2=C\C3=NC4=CC=CC=C4C(=O)N3C)C

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=CC3=NC4=CC=CC=C4C(=O)N3C)C

Origin of Product

United States

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